2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for drug development, molecular biology studies, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the
Properties
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-11-2-1-3-12(17)13(11)15(21)19-7-9-20-8-6-18-14(20)10-4-5-10/h1-3,6,8,10H,4-5,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBWXMFHCVWQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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